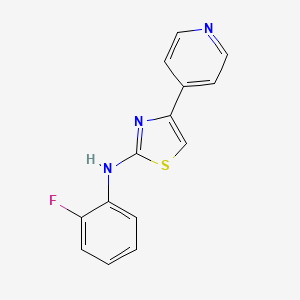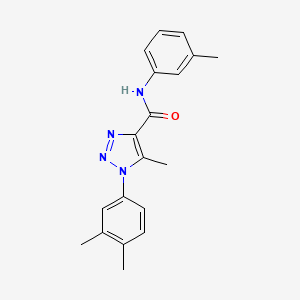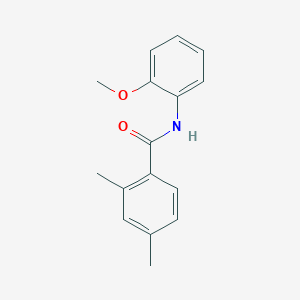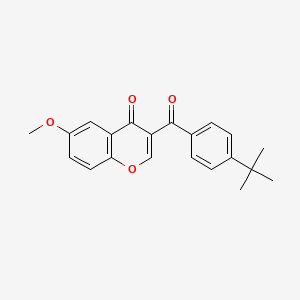
N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, also known as "compound X", is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiazole family of heterocyclic compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that it exerts its biological activities by interacting with specific targets in the body. For example, its anti-inflammatory activity is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. Its anti-tumor activity is thought to be due to its ability to induce apoptosis in cancer cells. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition, it has been reported to have anti-microbial activity against several bacterial and fungal strains. These effects suggest that N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has potential therapeutic applications in various diseases.
実験室実験の利点と制限
One of the advantages of N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is its high potency and specificity for its targets. This makes it a useful tool for studying the biological pathways involved in various diseases. However, its limitations include its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used in human clinical trials.
将来の方向性
There are several future directions for the study of N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine. One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the elucidation of its mechanism of action and the identification of its specific targets in the body. In addition, further studies are needed to evaluate its potential toxicity and side effects in vivo. Overall, N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is a promising compound that has the potential to make significant contributions to the field of drug discovery and development.
合成法
The synthesis of N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine involves the reaction of 2-fluoroaniline with 4-pyridinecarboxaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
科学的研究の応用
N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has been reported to exhibit potent inhibitory effects on various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase. These activities make it a promising candidate for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
N-(2-fluorophenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3S/c15-11-3-1-2-4-12(11)17-14-18-13(9-19-14)10-5-7-16-8-6-10/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGKHWVAUVHMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide](/img/structure/B5719666.png)
![N,N-dimethyl-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B5719676.png)
![ethyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5719679.png)
![2-[(3-chlorophenoxy)methyl]-5-[(4-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5719682.png)
![methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)
![4-methyl-3-(4-nitrophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5719690.png)



![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5719724.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide](/img/structure/B5719736.png)
